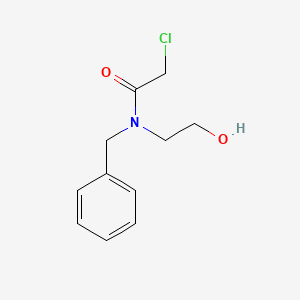

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

Description

N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a chloroacetamide derivative characterized by a benzyl group and a 2-hydroxyethyl substituent on the nitrogen atom of the acetamide backbone. The 2-chloro moiety on the acetamide carbon introduces electrophilicity, making the compound reactive in nucleophilic substitution reactions. This structural motif is common in agrochemicals, pharmaceuticals, and coordination chemistry due to its versatility in forming hydrogen bonds and interacting with biological targets .

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUWNFAYERZSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395662 | |

| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100129-49-5 | |

| Record name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide can be synthesized by reacting benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the chloroacetyl chloride being added dropwise to a solution of benzylamine and triethylamine in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products:

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide has diverse applications in several scientific domains:

Organic Chemistry

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions such as nucleophilic substitution and oxidation .

Medicinal Chemistry

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development. In vitro studies have shown significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 15 µg/mL and 20 µg/mL, respectively .

- Anticancer Properties : Research indicates potential anticancer activity against several cancer cell lines. For instance, it exhibited an IC50 value of 12.50 µM against MCF-7 breast cancer cells, indicating its role in inducing apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest at S phase |

| NCI-H460 | 49.85 | Inhibition of proliferation |

Biological Research

- Enzyme Inhibition Studies : The compound is employed in studies related to enzyme inhibition, particularly in pathways relevant to diseases such as cancer and epilepsy. Its hydroxyethyl group enhances binding affinity through hydrogen bonding with active site residues .

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The hydroxyethyl group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Selected Chloroacetamides

Key Observations :

- Hydroxyethyl vs. Sulfamoylphenyl : The hydroxyethyl group in the target compound enhances hydrophilicity compared to the sulfamoylphenyl group in , which may improve aqueous solubility but reduce membrane permeability.

- Cyclohexylamino vs.

- Phenethyl vs. Benzyl-Hydroxyethyl : The phenethyl group in lacks a hydroxyl group, resulting in lower polarity compared to the target compound.

Physical and Crystallographic Properties

Table 2: Physical Properties

Biological Activity

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article will explore its biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- CAS Number : 100129-49-5

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound's chloro group acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on biomolecules. The hydroxyethyl group enhances solubility and bioavailability, while the benzyl group contributes to binding affinity and specificity.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Research has shown potential anticancer activity against various cancer cell lines. The compound may induce apoptosis and inhibit cancer cell proliferation, suggesting its utility in cancer therapy .

- Enzyme Inhibition : It has been employed in studies related to enzyme inhibition, particularly in biochemical pathways relevant to disease processes. The hydroxyethyl group can form hydrogen bonds with active site residues of enzymes, enhancing the compound's inhibitory effects.

Anticancer Activity

A study evaluated the efficacy of this compound against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest at S phase |

| NCI-H460 | 49.85 | Inhibition of proliferation |

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Q & A

Basic: What are the recommended synthetic routes for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide?

Methodological Answer:

A common synthesis involves reacting 2-chloro-4-methylphenol (1.0 mmol) with N-benzyl-2-chloroacetamide (1.1 mmol) in acetonitrile under reflux with K₂CO₃ as a base . After refluxing for 3 hours, the mixture is cooled, solvent-evaporated, and purified via column chromatography. Alternative routes adapt multi-step protocols from related acetamides, such as substituting phenols with hydroxyethylamine derivatives and using acetyl chloride intermediates .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyl, hydroxyethyl groups) via ¹H/¹³C NMR chemical shifts .

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL for refinement) resolves bond lengths and angles. For example, C–H and N–H parameters are refined with riding models .

- HPLC : Purity assessment (≥98%) is performed using reverse-phase HPLC with UV detection .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

Discrepancies often arise from polymorphic forms or impurities. Replicate synthesis under controlled conditions (e.g., solvent, cooling rate) and characterize using differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate with powder X-ray diffraction (PXRD) and spectroscopic data .

Advanced: What strategies optimize reaction yields for N-substituted acetamides?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.

- Temperature Control : Gradual heating avoids side reactions (e.g., hydrolysis of chloroacetamide) .

Advanced: How is structural refinement performed using crystallographic tools like SHELX and ORTEP?

Methodological Answer:

- SHELXL : Refines crystal structures via least-squares minimization. Hydrogen atoms are placed geometrically, with displacement parameters tied to parent atoms .

- ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry. The GUI allows real-time adjustment of torsion angles to validate steric effects .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation. Monitor stability via periodic NMR/HPLC to detect hydrolysis (e.g., chloroacetamide → hydroxyacetamide) .

Advanced: How are bioactivity assays designed for this compound?

Methodological Answer:

- In Vitro Models : Screen against target enzymes (e.g., Trypanosoma brucei inhibitors) using fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl vs. phenyl groups) and assess IC₅₀ changes .

Advanced: How to assess environmental impact or degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Monitor under acidic/basic conditions (pH 3–11) using LC-MS to identify breakdown products.

- Computational Modeling : Predict biodegradability via EPI Suite or DFT calculations for hydrolysis activation energy .

Advanced: What computational tools predict reactivity or ligand interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to biological targets (e.g., enzymes) using crystal structures .

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Basic: What safety protocols are essential for handling chlorinated acetamides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.